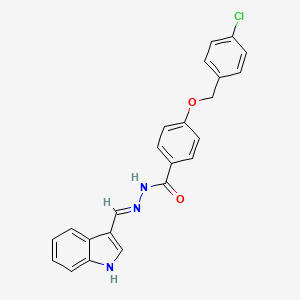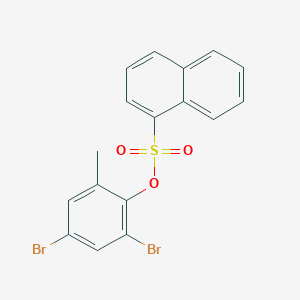![molecular formula C26H16BrCl3N2O4S B11562689 5-bromo-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11562689.png)
5-bromo-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound characterized by multiple halogen substituents and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-BROMO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-BROMO-N-[4-CHLORO-3-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of halogen substituents and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H16BrCl3N2O4S |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
5-bromo-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C26H16BrCl3N2O4S/c27-16-3-12-24(32-37(35,36)20-9-6-18(29)7-10-20)22(13-16)26(34)31-19-8-11-23(30)21(14-19)25(33)15-1-4-17(28)5-2-15/h1-14,32H,(H,31,34) |
InChI Key |
JJIIHYIEFXZVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide](/img/structure/B11562612.png)
![2-[(2,4-Dichlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11562619.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11562625.png)
![2-amino-5-(3,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11562628.png)
![N-(3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11562636.png)
![2-(4-Nitrobenzenesulfonamido)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}acetamide](/img/structure/B11562644.png)
![4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenol](/img/structure/B11562646.png)
![(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11562648.png)
![4-methoxybenzyl (2E)-2-{4-oxo-4-[(2-phenylethyl)amino]butan-2-ylidene}hydrazinecarboxylate](/img/structure/B11562662.png)

![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562668.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11562675.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B11562683.png)
